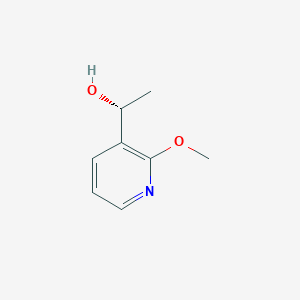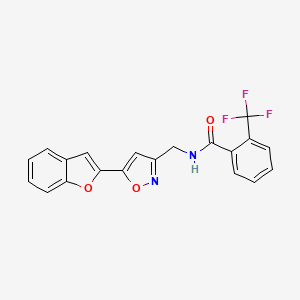![molecular formula C14H15BrN4O2S B2944564 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide CAS No. 2097930-50-0](/img/structure/B2944564.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromopyrimidine moiety, and a thiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the bromopyrimidine and thiophene intermediates, followed by their coupling with the pyrrolidine ring. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: A simpler compound that shares the bromopyrimidine moiety.
Thiophene derivatives: Compounds that contain the thiophene ring.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring.
Uniqueness
What sets 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide apart is its combination of these three distinct moieties, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-10-6-16-13(17-7-10)21-11-3-4-19(9-11)14(20)18-8-12-2-1-5-22-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONBPURXTRLRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2944482.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)
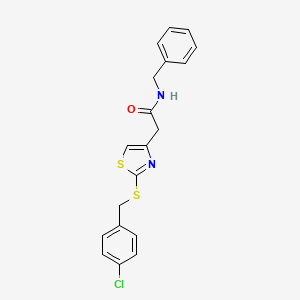
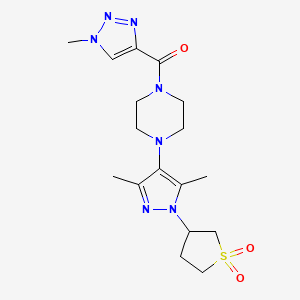
![N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
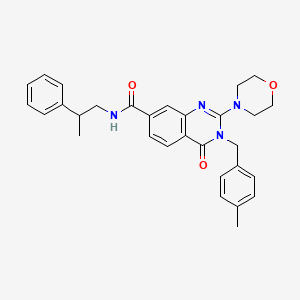
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)
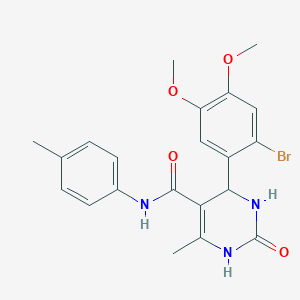
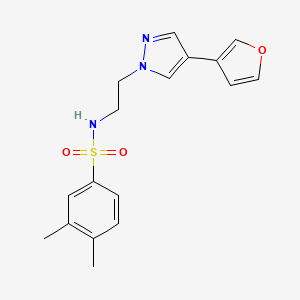
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2944500.png)
